molecular formula C11H11NO3 B1308233 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 57384-39-1

1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1308233
CAS No.: 57384-39-1
M. Wt: 205.21 g/mol
InChI Key: XWMZOTFLUVOHGM-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation, depending on the specific enzyme and context .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the proliferation of certain cancer cell lines, such as MCF-7 and HCC1954, by inhibiting cell growth and inducing apoptosis . Additionally, this compound can alter metabolic pathways within cells, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell proliferation and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, it can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular energy production and overall metabolic health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound can determine its effects on cellular processes and overall cell health.

Preparation Methods

The synthesis of 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione can be achieved through several methods. One common approach involves the organocatalyzed [4 + 2] annulation of carbon dioxide or carbonyl sulfide with allenamides . This method yields the desired product in moderate to excellent yields under mild reaction conditions. Industrial production methods may involve similar synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione can be compared with other similar compounds such as:

    2H-benzo[e][1,3]oxazine-2,4(3H)-dione: Similar structure but different tautomeric forms.

    1,3-thiazine-2,4-diones: Similar synthetic routes but different heteroatoms.

    1,2,4-benzothiadiazine-1,1-dioxide: Different ring structure and functional groups. The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties.

Properties

IUPAC Name

1-propan-2-yl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(2)12-9-6-4-3-5-8(9)10(13)15-11(12)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMZOTFLUVOHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397923
Record name 1-(Propan-2-yl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57384-39-1
Record name 1-(Propan-2-yl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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